Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-
Description
This compound is a bis-aromatic carboxylic acid featuring a 1,5-pentane diyl ether linker connecting two benzoic acid moieties. Each benzene ring is substituted with a methoxy group at the 5-position and a nitro group at the 2-position. The structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-carboxy-2-methoxy-5-nitrophenoxy)pentoxy]-5-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O12/c1-32-16-8-12(20(24)25)14(22(28)29)10-18(16)34-6-4-3-5-7-35-19-11-15(23(30)31)13(21(26)27)9-17(19)33-2/h8-11H,3-7H2,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUZZZMAFFGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571580 | |
| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145325-48-0 | |
| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-] typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by nitration and methoxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by nitration using nitric acid and sulfuric acid mixtures. The methoxylation step can be achieved using methanol in the presence of a catalyst. The entire process is carefully monitored to maintain the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-] , exhibits potential pharmacological properties that warrant detailed exploration. This article delves into its chemical properties, biological activities, and relevant research findings.
- Chemical Name : Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-, dimethyl ester]
- CAS Number : 145325-45-7
- Molecular Formula : C23H26N2O12
- Molecular Weight : 522.466 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties. The following sections summarize key findings from recent research.
Antimicrobial Activity
Recent studies have indicated that benzoic acid derivatives can exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds structurally similar to benzoic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound Name | Target Organisms | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 18 | |
| Compound B | Staphylococcus aureus | 20 | |
| Benzoic Acid | Various | Varies |
Anticancer Activity
In vitro studies have also shown that benzoic acid derivatives can induce apoptosis in cancer cells. The proposed mechanisms include:
- Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at the G1 phase, preventing cancer cell proliferation.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells, suggesting a pathway for programmed cell death .
Case Study: In Vitro Effects on Cancer Cells
A study conducted on human breast cancer cell lines revealed that treatment with benzoic acid derivatives led to a significant reduction in cell viability (up to 75% at higher concentrations). The study highlighted the compound's potential as a lead for developing new anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzoic acid derivatives. Key factors influencing biological activity include:
- Substituent Positioning : The positioning of methoxy and nitro groups significantly affects the compound's interaction with biological targets.
- Chain Length : Variations in the pentanediyl linker can alter solubility and membrane permeability, impacting overall bioactivity.
Comparison with Similar Compounds
Comparative Data Table
| Property | Target Compound (C5 linker) | Compound A (C3 linker) | Pentamidine Isethionate | Compound D (Amine termini) |
|---|---|---|---|---|
| CAS No. | Not explicitly provided | 140658-45-3 | 140-64-7 | 2391-56-2 |
| Molecular Formula | Likely C₁₉H₁₈N₂O₁₀ | C₁₇H₁₄N₂O₁₀ | C₂₃H₃₆N₄O₁₀S₂ | C₁₇H₂₀N₂O₂ |
| Functional Groups | Carboxylic acid, nitro, methoxy | Carboxylic acid, nitro, methoxy | Amidine, hydroxyethanesulfonate | Amine, ether |
| Solubility | Likely low in water | Low in water | Freely soluble in water | Not reported |
| Applications | Research/Pharmaceuticals* | Research | Antiprotozoal drug | Limited due to toxicity |
| Toxicity | Unreported | Unreported | Low (therapeutic use) | High (toxic) |
*Inferred from structural analogs.
Key Research Findings
- Alkaline Stability : Nitro groups may reduce alkaline stability compared to carboxylate or amidine-terminated analogs, as seen in arylene-linked compounds .
- Synthetic Challenges : Longer linkers (C5 vs. C3) require optimized conditions for ether bond formation to avoid side reactions .
- Pharmacological Potential: The presence of nitro groups could confer antimicrobial or antiparasitic activity, similar to pentamidine derivatives, but requires toxicity profiling .
Q & A
Basic Research Questions
Q. How can researchers confirm the molecular structure of this compound, given its complex substituent arrangement?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, particularly focusing on the pentanediylbis(oxy) linker and nitro/methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities. For example, crystallographic analysis of similar benzoic acid derivatives has resolved coordination patterns in metal complexes .
Q. What experimental precautions are critical when handling this nitro-substituted benzoic acid derivative?
- Methodological Answer :
- Thermal stability : Avoid excessive heat due to nitro groups’ potential instability. Use controlled heating (e.g., oil baths) during synthesis.
- Light sensitivity : Protect from UV light to prevent photodegradation of the nitro and methoxy substituents.
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks, as nitro compounds may exhibit unclassified hazards .
Q. How can solubility challenges be addressed for this compound in aqueous or organic reaction systems?
- Methodological Answer :
- Co-solvent systems : Use DMSO:water mixtures for aqueous solubility screening.
- pH adjustment : Deprotonate the carboxylic acid groups (pKa ~4.2 for benzoic acid) using mild bases (e.g., NaHCO₃) to enhance aqueous solubility .
- Microwave-assisted synthesis : Improve dissolution kinetics in polar aprotic solvents like DMF or acetonitrile .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data for nitro-substituted benzoic acid derivatives under varying oxygen partial pressures (PO₂)?
- Methodological Answer :
- Controlled atmosphere reactors : Systematically vary PO₂ and monitor reaction outcomes (e.g., hydroxylation regiochemistry) via LC-MS. For example, shows that low PO₂ favors meta-hydroxylation, while high PO₂ shifts selectivity to para and ortho isomers.
- Isotopic labeling : Use ¹⁸O₂ to trace oxygen incorporation pathways and validate competing oxidation mechanisms .
Q. How do substituent electronic effects (e.g., nitro vs. methoxy) influence the compound’s coordination behavior with transition metals?
- Methodological Answer :
- Spectroscopic titration : Employ UV-Vis and FTIR to monitor binding with Fe³⁺ or Cr³⁺. demonstrates benzoic acid’s ability to form stable complexes via carboxylate-metal coordination.
- Computational modeling : Density Functional Theory (DFT) calculations predict electron-withdrawing nitro groups’ impact on metal-ligand bond strength compared to electron-donating methoxy groups .
Q. How can quantitative structure-activity relationship (QSAR) models be applied to predict biological or catalytic properties of this compound?
- Methodological Answer :
- Descriptor selection : Include Hammett constants (σ) for nitro and methoxy groups to quantify electronic effects.
- Data from analogs : Reference QSAR studies on simpler benzoic acid derivatives (e.g., 4-methoxybenzoic acid) to extrapolate reactivity trends. provides a framework linking substituent patterns to activity .
- Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition or antioxidant activity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
